Furan-2-Sulfonamide

Description

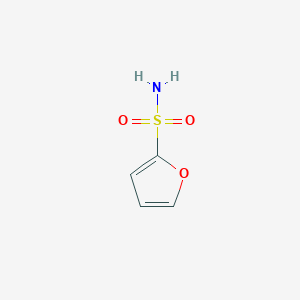

Structure

3D Structure

Properties

IUPAC Name |

furan-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBMVXBGYGIDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546250 | |

| Record name | Furan-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55673-71-7 | |

| Record name | Furan-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Furan-2-Sulfonamide from Furan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furan-2-sulfonamide is a critical heterocyclic building block in medicinal chemistry, serving as a scaffold for a wide array of therapeutic agents due to the combined pharmacological significance of the furan ring and the sulfonamide moiety.[1][2][3] The synthesis of this compound, however, is not trivial. The primary challenge lies in the inherent acid sensitivity of the furan ring, which is prone to polymerization and degradation under the harsh conditions typically employed for aromatic sulfonation.[4][5] This guide provides a detailed examination of the core synthetic strategies to produce furan-2-sulfonamide from furan, navigating the delicate balance between achieving electrophilic substitution and preserving the integrity of the heterocyclic core. We will dissect two primary pathways for the synthesis of the key intermediate, furan-2-sulfonyl chloride, and its subsequent conversion to the target sulfonamide. This document emphasizes the chemical rationale behind methodological choices, offers detailed, step-by-step protocols, and presents a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Introduction: The Convergence of Furan and Sulfonamide Moieties

The furan nucleus is a privileged scaffold found in numerous natural products and synthetic drugs, valued for its unique electronic properties and ability to engage in various biological interactions.[6] Similarly, the sulfonamide functional group is a cornerstone of pharmacology, most famously represented by the sulfa drugs, but also present in diuretics, hypoglycemics, and anti-inflammatory agents.[3] The conjugation of these two pharmacophores into furan-2-sulfonamide creates a versatile platform for drug discovery, enabling the exploration of new chemical space and the development of novel therapeutic candidates.

The synthesis of furan-2-sulfonamide hinges on the electrophilic substitution at the C2 position of the furan ring. Furan's reactivity towards electrophiles is greater than that of benzene, but this heightened reactivity is coupled with a pronounced instability in the presence of strong acids.[5] This duality necessitates the use of carefully selected reagents and precisely controlled reaction conditions to favor the desired sulfonation pathway over competing degradation reactions.

Core Synthetic Strategy: A Two-Stage Pathway

The most reliable and widely applicable synthesis of furan-2-sulfonamide from furan is a two-stage process. The first stage focuses on the creation of the highly reactive intermediate, furan-2-sulfonyl chloride. The second stage involves the nucleophilic substitution of the chloride with an ammonia source to yield the final product.

Caption: Overall two-stage synthetic pathway from furan to furan-2-sulfonamide.

Stage 1: Synthesis of the Furan-2-Sulfonyl Chloride Intermediate

The formation of furan-2-sulfonyl chloride is the most critical and challenging step of the synthesis. The choice of sulfonating and chlorinating agent directly impacts the yield, purity, and scalability of the process. We will explore two robust methods.

Method A: Direct Chlorosulfonylation with Chlorosulfonic Acid

This method combines sulfonation and chlorination into a single, powerful step. Chlorosulfonic acid (ClSO₃H) is a highly reactive reagent capable of directly introducing the sulfonyl chloride group onto the furan ring.

-

Expertise & Causality: The success of this method is entirely dependent on rigorous temperature control. Furan's sensitivity to acid requires the reaction to be conducted at sub-zero temperatures (e.g., -10°C to 0°C).[7] At these temperatures, the rate of the desired electrophilic substitution remains viable, while the kinetics of the acid-catalyzed polymerization are significantly suppressed. The use of a non-reactive, inert solvent such as dichloromethane is crucial to ensure proper mixing and heat dissipation.[7] This approach, while efficient, requires careful handling due to the corrosive and reactive nature of chlorosulfonic acid.[8]

Caption: Simplified mechanism for the direct chlorosulfonylation of furan.

Experimental Protocol: Direct Chlorosulfonylation

-

Setup: Equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and an addition funnel.

-

Reagents: Charge the flask with anhydrous dichloromethane (CH₂Cl₂) and furan under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to -10°C using an appropriate cooling bath (e.g., ice/salt or cryocooler).

-

Addition: Add chlorosulfonic acid dropwise via the addition funnel to a separate solution of dichloromethane, also cooled to -10°C.[7] This diluted reagent is then added slowly to the furan solution, ensuring the internal temperature does not rise above -5°C.[7]

-

Reaction: Stir the mixture at low temperature for several hours (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC-MS if possible. The reaction may then be allowed to warm slowly to room temperature and stirred for an extended period (e.g., 24-72 hours).[7]

-

Work-up: Carefully quench the reaction by pouring it onto crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude furan-2-sulfonyl chloride, which can be used directly or purified further.[7]

Method B: Two-Step Sulfonation-Chlorination

This method separates the sulfonation and chlorination steps, offering a milder and often more controllable alternative, particularly for sensitive or substituted furans.

-

Expertise & Causality:

-

Step 1 (Sulfonation): The use of a sulfur trioxide-pyridine (SO₃·py) complex is the key to this method's success.[4][5] The pyridine neutralizes the strong Lewis acidity of SO₃, creating a less aggressive electrophile that readily sulfonates the furan ring at the 2-position without causing degradation.[5][9] This forms the stable furan-2-sulfonic acid.

-

Step 2 (Chlorination): The resulting sulfonic acid is not electrophilic enough for amination. It must be converted to the corresponding sulfonyl chloride. Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are standard for this transformation.[7] The reaction proceeds via nucleophilic attack of the sulfonic acid oxygen on the chlorinating agent, followed by intramolecular rearrangement and displacement to form the sulfonyl chloride. A base like pyridine is often added to catalyze the reaction and scavenge the acidic byproducts.[7]

-

Experimental Protocol: Two-Step Sulfonation-Chlorination

Step 1: Synthesis of Furan-2-Sulfonic Acid

-

Setup: In a flask under a nitrogen atmosphere, dissolve the SO₃·pyridine complex in a suitable solvent like pyridine or dioxane at room temperature.[5]

-

Addition: Add furan dropwise to the solution while maintaining the temperature.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Isolation: The furan-2-sulfonic acid can often be precipitated or isolated after an appropriate work-up, though it is frequently used directly in the next step.

Step 2: Synthesis of Furan-2-Sulfonyl Chloride

-

Reagents: To the crude furan-2-sulfonic acid (or its salt) cooled in an ice bath, add an inert solvent like dichloromethane.

-

Chlorination: Slowly add phosphorus pentachloride (PCl₅) portion-wise.[7] Alternatively, thionyl chloride can be used, often with a catalytic amount of DMF.

-

Reaction: Allow the reaction to stir, warming to room temperature overnight.[7]

-

Work-up & Isolation: Perform an aqueous work-up similar to Method A (quenching on ice, extraction, washing, drying) to isolate the furan-2-sulfonyl chloride.[7]

Comparative Summary of Stage 1 Methods

| Feature | Method A: Direct Chlorosulfonylation | Method B: Two-Step Sulfonation-Chlorination |

| Primary Reagent(s) | Chlorosulfonic Acid (ClSO₃H) | SO₃·Pyridine complex; PCl₅ or SOCl₂ |

| Key Advantage | Procedurally simpler (one step) | Milder, more controllable; better for sensitive substrates |

| Key Disadvantage | Harsh reagent, requires strict temperature control | Longer procedure (two distinct steps) |

| Safety Concerns | Highly corrosive and reactive reagent | SO₃·py is moisture-sensitive; PCl₅/SOCl₂ are corrosive |

| Typical Substrates | Robust, unsubstituted furan | Substituted or more delicate furan derivatives |

Stage 2: Amination of Furan-2-Sulfonyl Chloride

This final stage is a standard and generally high-yielding conversion of the sulfonyl chloride to the primary sulfonamide.

-

Expertise & Causality: Furan-2-sulfonyl chloride is a potent electrophile. The sulfur atom is electron-deficient and readily attacked by nucleophiles. Ammonia (or an ammonium salt) serves as the nitrogen nucleophile. The reaction is a classic nucleophilic substitution at a sulfonyl center. Using an excess of aqueous ammonia ensures the reaction goes to completion and neutralizes the HCl byproduct generated during the reaction.[10]

Experimental Protocol: Synthesis of Furan-2-Sulfonamide

-

Setup: Place a concentrated aqueous solution of ammonium hydroxide in a flask and cool it in an ice bath (0-5°C).

-

Addition: Prepare a solution of the crude furan-2-sulfonyl chloride in a water-miscible solvent like acetone or THF. Add this solution dropwise to the vigorously stirred, cold ammonia solution.[7]

-

Reaction: A white precipitate of furan-2-sulfonamide should form. Continue stirring the mixture in the ice bath for 1-2 hours and then allow it to warm to room temperature.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold water to remove any ammonium salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure furan-2-sulfonamide.

Caption: Detailed experimental workflow for the synthesis of furan-2-sulfonamide.

Conclusion

The synthesis of furan-2-sulfonamide from furan is a well-established but nuanced process that requires a deep understanding of the reactivity of the furan ring. The choice between direct chlorosulfonylation and a two-step sulfonation-chlorination approach depends on the specific substrate, available equipment, and desired scale. By carefully controlling reaction conditions, particularly temperature, researchers can successfully navigate the challenges of furan's acid sensitivity to produce this valuable chemical intermediate. The protocols and rationales provided in this guide offer a solid foundation for the synthesis and further derivatization of furan-based sulfonamides, paving the way for future discoveries in drug development.

References

-

Synthesis of Furan Derivatives Condensed with Carbohydrates. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

MIDDE SRIDHAR CHEMISTRY. (2021, May 31). PREPARATION AND PROPERTIES OF FURAN#FURAN [Video]. YouTube. [Link]

-

Química Organica.org. (n.d.). Sulfonation, formylation, Mannich and acetylation of furan. Retrieved January 22, 2026, from [Link]

- Bender, P. E., et al. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. U.S. Patent No. US6022984A.

-

MES Voice. (2022, March 18). Furan Synthesis and Reactions [Video]. YouTube. [Link]

-

Durkin, K. A., et al. (2014). Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved January 22, 2026, from [Link]

- Sorenson, E. J., et al. (2021). Furan surfactant compositions and methods. WIPO Patent No. WO2021225932A1.

-

Reyes-Mayorga, J. C., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved January 22, 2026, from [Link]

-

Terent'ev, A. P., & Kazitsyna, L. A. (1947). THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES. The Journal of Organic Chemistry, 12(5), 746-753. [Link]

-

K...c, S., et al. (2013). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

-

Rochnia, S., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

-

Di Marino, M., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. [Link]

-

Al-Ostath, A. I., & Al-Majid, A. M. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Al-Fatlawi, A. A. Y., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

- Henegar, K. E. (1985). Process for the preparation of 2-hydroxybenzenesulfonamide. U.S. Patent No. US4556733A.

-

Joshi, R. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. Retrieved January 22, 2026, from [Link]

-

Di Marino, M., et al. (2024). General scheme of the study of furan stability. ResearchGate. [Link]

-

Singh, S., et al. (2011). Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. [Link]

-

Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.org. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 8. api.pageplace.de [api.pageplace.de]

- 9. m.youtube.com [m.youtube.com]

- 10. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

Furan-2-Sulfonamide: A Core Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Furan-Sulfonamide Moiety

Furan-2-Sulfonamide, identified by the CAS Number 55673-71-7 , is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery.[1][2][3] This compound elegantly merges a furan ring with a sulfonamide functional group, creating a scaffold with significant potential for developing biologically active molecules.[2] The furan ring, an aromatic heterocycle, acts as a versatile bioisostere for other aromatic systems like phenyl rings, while the sulfonamide group is a well-established pharmacophore known for its strong interactions with various enzyme active sites.[2] This unique combination makes Furan-2-Sulfonamide a compound of high interest for researchers aiming to design and synthesize novel therapeutic agents. Its primary and most explored application lies in the development of potent enzyme inhibitors, particularly targeting carbonic anhydrases.[2]

This guide provides a comprehensive overview of Furan-2-Sulfonamide, detailing its physicochemical properties, synthesis methodologies, key applications in drug development, and essential safety and handling protocols.

Physicochemical Properties of Furan-2-Sulfonamide

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. While some experimental data for Furan-2-Sulfonamide is not extensively reported in publicly available literature, the core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 55673-71-7 | [1][4] |

| Molecular Formula | C₄H₅NO₃S | [1][2][5] |

| Molecular Weight | 147.15 g/mol | [1][2] |

| Monoisotopic Mass | 146.99901 Da | [5] |

| Physical Form | Powder | [4] |

| Purity | Typically ≥95% | [4] |

| Boiling Point | No data available | [6] |

| Melting Point | Not specified in available literature | |

| Solubility | Expected to be water-soluble | [7] |

Note: Solubility data is inferred from the general class of sulfonamides and should be experimentally verified.

Synthesis of Furan-2-Sulfonamide: A Step-by-Step Protocol

The synthesis of Furan-2-Sulfonamide is typically achieved through a multi-step process. The most common and logical pathway involves the initial sulfonation of the furan ring, followed by chlorination to form the reactive sulfonyl chloride intermediate, which is then subjected to amination. This approach is necessitated by the acid-sensitive nature of the furan ring, which is prone to polymerization under harsh acidic conditions.[7] Therefore, mild sulfonating agents are required.

Experimental Protocol: Synthesis via Furan-2-Sulfonyl Chloride

This protocol describes a validated, two-step laboratory-scale synthesis.

Step 1: Synthesis of Furan-2-Sulfonyl Chloride

The foundational step is the conversion of furan into a more stable sulfonic acid derivative, which is then chlorinated.

-

Sulfonation of Furan:

-

Rationale: Direct sulfonation with strong acids is avoided. The use of a sulfur trioxide-pyridine complex provides a milder, more controlled electrophilic aromatic substitution.

-

In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of sulfur trioxide-pyridine complex in pyridine.

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add furan dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

-

The resulting product is the pyridinium salt of furan-2-sulfonic acid.

-

-

Chlorination to Furan-2-Sulfonyl Chloride (CAS 52665-48-2):

-

Rationale: The sulfonic acid (or its salt) is converted to the more reactive sulfonyl chloride, which is susceptible to nucleophilic attack by ammonia in the next step. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective chlorinating agents.

-

Carefully add the pyridinium salt of furan-2-sulfonic acid to an excess of thionyl chloride in an inert solvent like dichloromethane under a fume hood.

-

Heat the reaction mixture to reflux for 2-4 hours until the evolution of gas ceases.

-

Cool the mixture and carefully quench any remaining thionyl chloride with ice-cold water.

-

Extract the Furan-2-Sulfonyl Chloride into an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude Furan-2-Sulfonyl Chloride, which can be used directly or purified by vacuum distillation.

-

Step 2: Amination to Furan-2-Sulfonamide

-

Ammonolysis:

-

Rationale: The sulfonyl chloride is a highly reactive electrophile. Reaction with a nucleophile like ammonia or ammonium hydroxide readily displaces the chloride to form the stable sulfonamide.

-

Dissolve the crude Furan-2-Sulfonyl Chloride in an inert solvent such as acetone or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonium hydroxide dropwise with vigorous stirring.

-

Continue stirring at room temperature for 2-3 hours after the addition is complete.

-

Remove the organic solvent under reduced pressure.

-

The resulting solid Furan-2-Sulfonamide can be collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the purified product.

-

Synthesis Workflow Diagram

Caption: General synthesis pathway for Furan-2-Sulfonamide.

Applications in Medicinal Chemistry and Drug Development

The furan-sulfonamide scaffold is a cornerstone in the design of targeted therapeutics, primarily due to the sulfonamide group's ability to act as a potent zinc-binding group.

Carbonic Anhydrase Inhibitors (CAIs)

The most significant application of Furan-2-Sulfonamide is as a precursor for novel Carbonic Anhydrase Inhibitors (CAIs).[2] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic effects in various conditions.

-

Glaucoma: Inhibition of CA isoforms in the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.

-

Epilepsy: CAIs can modulate pH in the central nervous system, leading to anticonvulsant effects.[2]

-

Oncology: Certain CA isoforms, particularly hCA IX, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation. Furan sulfonamide derivatives have shown potent and selective inhibition against these tumor-associated isoforms.[2]

Mechanism of Action: Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides against carbonic anhydrase is a well-elucidated, powerful interaction. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a strong ligand, coordinating directly to the Zn²⁺ ion located at the catalytic active site of the enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the enzyme's catalytic cycle, thus blocking its function.

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide.

Antibacterial Agents

The sulfonamide moiety is the defining feature of sulfa drugs, one of the first classes of synthetic antimicrobial agents. They function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for selective toxicity. While Furan-2-Sulfonamide itself is not a frontline antibiotic, its scaffold can be incorporated into more complex molecules to develop novel antibacterial agents.[6]

Other Therapeutic Areas

The versatility of the furan ring and the proven efficacy of the sulfonamide group mean that derivatives are constantly being explored for a wide range of biological activities, including anti-inflammatory, antifungal, antiviral, and anticancer effects beyond CA inhibition.[2] For instance, certain furan sulfonamide derivatives have been investigated as intermediates in the synthesis of Interleukin-1 (IL-1) inhibitors, which are relevant for treating inflammatory diseases.

Safety and Handling

As a laboratory chemical, Furan-2-Sulfonamide requires careful handling. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from related compounds and general chemical principles dictate the necessary precautions.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May cause skin and eye irritation.[7] May be harmful if swallowed or inhaled.[7]

-

Storage: Store in a tightly closed container in a cool, dry place.[4] Keep away from strong oxidizing agents.

-

Precursors: The synthesis intermediate, Furan-2-sulfonyl chloride (CAS 52665-48-2) , is particularly hazardous. It is corrosive, causes severe skin and eye burns, and reacts violently with water, liberating toxic gas. Extreme caution must be exercised when handling this intermediate.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

Furan-2-Sulfonamide is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its robust synthesis routes and the proven pharmacological relevance of its constituent parts—the furan ring and the sulfonamide group—provide a reliable platform for the rational design of targeted enzyme inhibitors and other novel therapeutics. Its central role in the development of carbonic anhydrase inhibitors for a range of diseases from glaucoma to cancer underscores its significant and ongoing contribution to the field of drug discovery. As research continues to uncover new biological targets and disease mechanisms, the utility of this versatile scaffold is poised to expand even further.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Furan-2-sulfonyl chloride.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Furan, stabilized.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Sulfanilamide.

- Mars Fishcare North America, Inc. (2019). API Furan-2 Safety Data Sheet.

- Sigma-Aldrich. (n.d.). furan-2-sulfonamide.

- Matrix Fine Chemicals. (n.d.). FURAN-2-SULFONAMIDE | CAS 55673-71-7.

- Benchchem. (n.d.). Furan-2-sulfonamide|CAS 55673-71-7.

- PubChemLite. (n.d.). Furan-2-sulfonamide (C4H5NO3S).

- Bide Pharmatech. (n.d.). CAS No:55673-71-7 - Furan-2-sulfonamide.

- Guidechem. (n.d.). Bromyl fluoride(6CI,9CI) 22585-64-4.

- Benchchem. (n.d.). furan-2-sulfonic acid | 82971-11-7.

- Guidechem. (n.d.). Pyrrolidine, 1-(bromoacetyl)- (6CI,9CI) 90892-09-4.

- BLD Pharm. (n.d.). 124043-72-7|Benzofuran-2-sulfonamide.

- Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- Journal of Biomolecular Structure and Dynamics. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.

Sources

- 1. FURAN-2-SULFONAMIDE | CAS 55673-71-7 [matrix-fine-chemicals.com]

- 2. Furan-2-sulfonamide|CAS 55673-71-7|Research Chemical [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - Furan-2-sulfonamide (C4H5NO3S) [pubchemlite.lcsb.uni.lu]

- 5. 124043-72-7|Benzofuran-2-sulfonamide|BLD Pharm [bldpharm.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Profile of Furan-2-Sulfonamide: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Furan-2-Sulfonamide (CAS 55673-71-7), a key heterocyclic building block in medicinal chemistry.[1] Furan-2-sulfonamide serves as a crucial scaffold in the development of various therapeutic agents, notably as a precursor for carbonic anhydrase inhibitors.[1] This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, designed for researchers, scientists, and professionals in drug development. While a complete set of publicly available experimental spectra for this specific molecule is not readily accessible, this guide synthesizes available data, established spectroscopic principles, and comparative analysis with structurally related compounds to present a robust and predictive spectroscopic profile.

Molecular Structure and Spectroscopic Overview

Furan-2-sulfonamide possesses a unique electronic and structural profile, arising from the interplay between the electron-rich furan ring and the strongly electron-withdrawing sulfonamide group. This dynamic dictates its reactivity and is clearly reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and elucidating its role in further chemical transformations.

Caption: Chemical structure of Furan-2-Sulfonamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of Furan-2-Sulfonamide.[2] The electron-withdrawing nature of the sulfonamide group significantly influences the chemical shifts of the furan ring protons and carbons, leading to a downfield shift compared to unsubstituted furan.[3]

¹H NMR Spectroscopy

Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~7.91 | dd | J₅₄ ≈ 1.8, J₅₃ ≈ 0.8 |

| H3 | ~7.30 | dd | J₃₄ ≈ 3.5, J₃₅ ≈ 0.8 |

| H4 | ~6.70 | dd | J₄₃ ≈ 3.5, J₄₅ ≈ 1.8 |

| NH₂ | Variable (broad singlet) | s (br) | - |

Note: The chemical shift for the NH₂ protons is highly dependent on solvent, concentration, and temperature and often appears as a broad singlet.

Interpretation and Rationale

A patent describing the synthesis of Furan-2-Sulfonamide reports a singlet at 7.91 ppm in DMSO-d₆. While presented as a singlet, this signal is expected to be a doublet of doublets for the H5 proton, which experiences the strongest deshielding effect due to its proximity to the oxygen heteroatom and the electron-withdrawing sulfonamide group. The protons H3 and H4 on the furan ring will appear further upfield, with their characteristic coupling constants allowing for unambiguous assignment. The expected splitting pattern is a doublet of doublets for each proton due to coupling with the other two furan protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Furan-2-Sulfonamide in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]

-

Internal Standard: The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used as an internal reference.[4]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

¹³C NMR Spectroscopy

Predicted Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150-155 |

| C5 | ~145-150 |

| C3 | ~115-120 |

| C4 | ~110-115 |

Interpretation and Rationale

The carbon atoms of the furan ring are significantly influenced by the sulfonamide substituent. The C2 carbon, directly attached to the sulfonyl group, is expected to be the most downfield signal. The C5 carbon, adjacent to the oxygen atom, will also be significantly deshielded. The C3 and C4 carbons are expected to appear at higher field strengths. For comparison, the carbon signals for unsubstituted furan in DMSO-d₆ appear at approximately 142.8 ppm (C2/C5) and 109.8 ppm (C3/C4). The electron-withdrawing effect of the sulfonamide group will shift these signals downfield.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.

-

Data Processing: Process the FID with Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the DMSO-d₆ solvent peak at ~39.52 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in Furan-2-Sulfonamide. The key vibrational modes are those of the N-H and S=O bonds of the sulfonamide group, and the C-H and C=C bonds of the furan ring.

Predicted Data Summary

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3300 | N-H | Asymmetric stretch |

| 3300-3200 | N-H | Symmetric stretch |

| ~3100 | C-H (furan) | Aromatic C-H stretch |

| ~1600 | N-H | Bending |

| 1350-1310 | S=O | Asymmetric stretch |

| 1180-1150 | S=O | Symmetric stretch |

| 930-900 | S-N | Stretch |

Interpretation and Rationale

The presence of the primary sulfonamide group will give rise to two distinct N-H stretching bands in the region of 3400-3200 cm⁻¹.[5][6] The strong, characteristic asymmetric and symmetric stretching vibrations of the S=O group are expected in the 1350-1310 cm⁻¹ and 1180-1150 cm⁻¹ regions, respectively.[5][6] The aromatic C-H stretching of the furan ring will likely appear around 3100 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of Furan-2-Sulfonamide with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Furan-2-Sulfonamide, which is crucial for confirming its molecular formula and structure.

Predicted Data Summary

| m/z | Ion |

| 147 | [M]⁺ |

| 148 | [M+H]⁺ |

| 83 | [M - SO₂]⁺ |

| 67 | [Furan]⁺ |

Note: The relative intensities of the fragments will depend on the ionization technique and conditions.

Interpretation and Rationale

The molecular ion peak ([M]⁺) is expected at an m/z of 147, corresponding to the molecular weight of Furan-2-Sulfonamide (C₄H₅NO₃S). In positive ion electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 148 would be prominent.[7] A characteristic fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 83.[8] Further fragmentation could lead to the formation of the furan radical cation at m/z 67.

Caption: Predicted Mass Spectrometry Fragmentation Pathway for Furan-2-Sulfonamide.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of Furan-2-Sulfonamide in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) for molecular weight determination. Electron Ionization (EI) can be used to induce more extensive fragmentation.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Interpretation: Identify the molecular ion and major fragment ions to confirm the structure.

Conclusion

This technical guide provides a detailed spectroscopic analysis of Furan-2-Sulfonamide based on a combination of limited experimental data and extensive predictive analysis grounded in the established principles of NMR, IR, and MS, and comparison with closely related furan and sulfonamide compounds. The provided data and interpretations offer a valuable resource for the identification, characterization, and quality control of this important synthetic intermediate in research and drug development settings. Further experimental verification of the predicted data is encouraged to build a more complete public spectroscopic profile of this compound.

References

Sources

- 1. Furan-2-sulfonamide|CAS 55673-71-7|Research Chemical [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. furan-2-sulfonic acid | 82971-11-7 | Benchchem [benchchem.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. rsc.org [rsc.org]

- 6. znaturforsch.com [znaturforsch.com]

- 7. PubChemLite - Furan-2-sulfonamide (C4H5NO3S) [pubchemlite.lcsb.uni.lu]

- 8. spectrabase.com [spectrabase.com]

Theoretical and computational studies of Furan-2-Sulfonamide

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Furan-2-Sulfonamide

Abstract

Furan-2-sulfonamide is a heterocyclic building block of significant interest in medicinal chemistry, primarily for its role as a scaffold in designing potent enzyme inhibitors.[1] The inherent electronic and structural properties of the furan ring, combined with the versatile hydrogen bonding capabilities of the sulfonamide group, create a pharmacophore with diverse biological potential.[2][3] This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to elucidate the molecular properties, intermolecular interactions, and biological target interactions of Furan-2-Sulfonamide and its derivatives. We will explore the causality behind methodological choices, from quantum chemical calculations to molecular docking, and provide validated protocols to empower further research.

Introduction: The Scientific Imperative for Computational Analysis

The furan ring is a versatile precursor in the synthesis of pharmaceuticals, acting as a bioisostere for phenyl rings and enabling a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][4] When functionalized with a sulfonamide moiety, its therapeutic potential is significantly enhanced, particularly in the development of carbonic anhydrase inhibitors for conditions like glaucoma and tumors.[1]

While experimental synthesis and characterization are foundational, they do not fully illuminate the underlying drivers of molecular behavior.[5] Theoretical and computational chemistry provides a powerful lens to investigate phenomena at the sub-molecular level. These in silico techniques are not merely confirmatory; they are predictive, cost-effective tools that accelerate the drug discovery pipeline by rationalizing structure-activity relationships (SAR), predicting reactivity, and visualizing binding mechanisms before a single compound is synthesized.[6] This guide delves into the core computational workflows applied to Furan-2-Sulfonamide, providing both the theoretical basis and practical protocols for their implementation.

Part I: Unveiling Molecular Architecture with Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for accurately predicting the geometric and electronic structure of molecules like Furan-2-Sulfonamide.[7][8] These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing profound insights into its stability, reactivity, and spectroscopic properties.

Core Methodologies: The "Why" Behind the "How"

-

Geometry Optimization: The first and most critical step is to find the molecule's most stable three-dimensional conformation—its global energy minimum. This is not just about creating a 3D model; it is about locating the precise bond lengths and angles that render the molecule most stable. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial. The B3LYP hybrid functional is widely used as it provides a robust balance between accuracy and computational cost for organic molecules, while a triple-zeta basis set like 6-311++G(d,p) provides sufficient flexibility for electrons, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron distribution.[6]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves a dual, self-validating purpose: 1) It confirms that the optimized structure is a true energy minimum (no imaginary frequencies). 2) It predicts the molecule's infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation.[9]

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The energy gap between them (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive.[8]

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual guide to the charge distribution around a molecule. It highlights electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting where the molecule is most likely to engage in electrostatic interactions with other molecules or biological targets.[4]

Experimental Protocol: DFT-Based Molecular Characterization

This protocol outlines a generalized workflow for performing a DFT calculation on Furan-2-Sulfonamide using a computational chemistry package like Gaussian.

-

Structure Input: Build the initial 3D structure of Furan-2-Sulfonamide (C₄H₅NO₃S) using a molecular editor.[10]

-

Calculation Setup:

-

Create an input file specifying the coordinates.

-

Define the calculation type: Opt Freq (Optimization followed by Frequency analysis).

-

Select the level of theory: B3LYP/6-311++G(d,p).

-

Specify solvent effects if needed (e.g., using the Polarizable Continuum Model, PCM=Solvent).

-

-

Execution: Submit the calculation to a high-performance computing resource.

-

Post-Processing & Analysis:

-

Verify Optimization: Open the output file and confirm that the optimization converged and that the frequency calculation yields zero imaginary frequencies.

-

Extract Geometric Data: Tabulate key bond lengths and angles from the optimized structure.

-

Analyze Electronic Properties: Record the energies of the HOMO and LUMO orbitals to calculate the energy gap.

-

Visualize Results: Generate the MEP surface and orbital diagrams for qualitative analysis.

-

Data Presentation: Predicted Molecular Properties

The following table summarizes typical quantum chemical parameters calculated for sulfonamide-containing molecules.

| Parameter | Description | Typical Calculated Value | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 to -8.5 eV | Electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 to -2.5 eV | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~ 4.5 to 6.5 eV | Chemical reactivity, stability[11] |

| Dipole Moment (µ) | Measure of molecular polarity | ~ 3.0 to 5.0 Debye | Governs intermolecular interactions[8] |

Visualization: DFT Calculation Workflow

Sources

- 1. Furan-2-sulfonamide|CAS 55673-71-7|Research Chemical [benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. PubChemLite - Furan-2-sulfonamide (C4H5NO3S) [pubchemlite.lcsb.uni.lu]

- 11. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Furan-2-Sulfonamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The Furan-2-sulfonamide core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the basis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of this important molecule. It delves into the foundational synthetic methodologies, tracing the scientific lineage from early sulfonation studies to modern synthetic strategies. The document elucidates the key chemical properties and explores the mechanistic underpinnings of its biological activity, particularly as a bioisostere and a pharmacophore in enzyme inhibition. Detailed experimental protocols from seminal and contemporary literature are presented, alongside a critical analysis of the structure-activity relationships that have guided the development of its derivatives. This guide serves as an essential resource for researchers aiming to leverage the unique characteristics of the furan-2-sulfonamide scaffold in the design of novel therapeutics.

A Tale of Two Moieties: Historical Context

The story of furan-2-sulfonamide is a convergence of two independent streams of chemical discovery. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has a history stretching back to the late 18th century. The first derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780.[1] Furan itself was first prepared by Heinrich Limpricht in 1870.[1] Industrially, furan is produced via the palladium-catalyzed decarbonylation of furfural, which is derived from pentose-containing materials like corn cobs.[1]

The sulfonamide functional group (-SO₂NH₂) rose to prominence much later, with the dawn of the antibiotic era. The discovery of the antibacterial effects of prontosil in the 1930s, and the subsequent realization that its activity stemmed from its in vivo conversion to sulfanilamide, marked a turning point in medicine.[2] This discovery unleashed a wave of research into sulfonamide derivatives, establishing them as a critical class of chemotherapeutic agents.[2]

The marriage of these two chemical entities, the furan ring and the sulfonamide group, gave rise to a versatile scaffold with a rich and evolving role in drug discovery.

The Foundational Synthesis: Early Investigations

While sporadic explorations of furan chemistry occurred throughout the early 20th century, a pivotal moment in the history of furan-2-sulfonamide was the publication of "The Sulfonation of Furan and Furan Homologs. Preparation of Furansulfonamides" in 1954 by John F. Scully and Ellis V. Brown.[3] This work provided one of the first detailed and systematic investigations into the synthesis of furan-based sulfonamides.

The classical approach to synthesizing furan sulfonamides involves the electrophilic sulfonation of a furan ring or its derivatives.[4] Furan is highly reactive towards electrophiles, and its sulfonation can be achieved using reagents like a sulfur trioxide pyridine complex at room temperature.[5]

Early Synthetic Protocol: Sulfonation of Furan

The method described by Scully and Brown laid the groundwork for future syntheses. It involves the direct sulfonation of furan, followed by conversion to the sulfonyl chloride, and subsequent amination to yield the sulfonamide.

Step 1: Formation of Furan-2-sulfonic acid Furan is treated with a sulfur trioxide-pyridine complex in a suitable solvent like pyridine or dioxane at room temperature. The pyridine moderates the reactivity of the sulfur trioxide, preventing polymerization and degradation of the sensitive furan ring.

Step 2: Conversion to Furan-2-sulfonyl chloride The resulting furan-2-sulfonic acid is then converted to the more reactive furan-2-sulfonyl chloride. This is typically achieved by treatment with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.

Step 3: Amination to Furan-2-sulfonamide The furan-2-sulfonyl chloride is then reacted with an ammonia source, such as ammonium bicarbonate or aqueous ammonia, under controlled conditions to yield furan-2-sulfonamide.

Modern Synthetic Strategies and Methodologies

Since the pioneering work in the mid-20th century, synthetic routes to furan-2-sulfonamide and its derivatives have been refined and expanded. These modern methods offer improved yields, milder reaction conditions, and greater functional group tolerance.

Electrophilic Sulfonation of Substituted Furans

A prevalent strategy involves the electrophilic sulfonation of a substituted furan, often an alkyl 3-furoate, followed by functional group manipulation.[6] This approach is particularly useful for creating a diverse library of substituted furan-2-sulfonamides.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Ethyl 3-furoate | 1. Chlorosulfonic acid2. Pyridine, Phosphorus pentachloride3. Ammonium bicarbonate | Methylene chloride, Acetone, Water | -10 to RT | 48h (sulfonation) | 80 (sulfonyl chloride), 64 (sulfonamide) | [3][6] |

| Furan | Sulfur trioxide pyridine complex | Pyridine or Dioxane | Room Temperature | Not Specified | Not Specified | [3] |

Table 1: Comparison of Electrophilic Sulfonation Methods. [3][6]

Detailed Protocol: Synthesis from Ethyl 3-furoate

The following protocol is a representative example of the electrophilic sulfonation approach to a substituted furan-2-sulfonamide, which is an intermediate in the synthesis of Interleukin-1 (IL-1) inhibitors.[6]

Step 1: Sulfonylation of Ethyl 3-furoate Ethyl 3-furoate is added to an excess of chlorosulfonic acid at low temperature (-10°C). The reaction is allowed to stir for a period, after which it is carefully quenched with ice. The resulting sulfonic acid derivative is then converted to the sulfonyl chloride by treatment with pyridine and phosphorus pentachloride.[6]

Step 2: Amination The crude sulfonyl chloride is then subjected to Schotten-Baumann conditions with an aminating agent, such as aqueous ammonia in acetone, to form the primary sulfonamide.[6]

Step 3: Functional Group Manipulation The ester group at the 3-position can then be manipulated. For instance, treatment with a Grignard reagent like methyl magnesium bromide can convert the ester into a tertiary alcohol, yielding a more complex furan-2-sulfonamide derivative.[6]

Experimental Workflow: Electrophilic Sulfonation of Ethyl 3-furoate

Caption: Workflow for the synthesis of a substituted furan-2-sulfonamide.

Mechanism of Action and Biological Significance

The furan-2-sulfonamide scaffold is a privileged structure in medicinal chemistry due to its ability to engage in a variety of biological interactions. The furan ring can act as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can enhance metabolic stability and receptor binding.[7] The sulfonamide group is a key pharmacophore, well-known for its ability to inhibit specific enzymes.

Inhibition of Folic Acid Synthesis

A primary mechanism of action for many sulfonamide-containing drugs is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Sulfonamides act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (PABA). This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication.

Signaling Pathway: Inhibition of Folic Acid Synthesis

Caption: Furan-2-sulfonamide competitively inhibits DHPS.

Carbonic Anhydrase Inhibition

Furan-2-sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs).[4] These zinc-containing metalloenzymes are involved in numerous physiological processes. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. This inhibitory action is the basis for the therapeutic use of some sulfonamides as diuretics and for the treatment of glaucoma.[4]

Mechanism of Action: Carbonic Anhydrase Inhibition

Caption: Furan-2-sulfonamide inhibiting carbonic anhydrase.

Conclusion and Future Perspectives

From its early, systematic synthesis in the mid-20th century, furan-2-sulfonamide has evolved from a chemical curiosity to a cornerstone scaffold in modern drug discovery. Its straightforward synthesis, coupled with the favorable biological properties imparted by the furan ring and the sulfonamide functional group, has cemented its importance. The diverse biological activities, ranging from antibacterial to enzyme inhibition, ensure that furan-2-sulfonamide and its derivatives will continue to be a fertile ground for the development of novel therapeutic agents. Future research will likely focus on the synthesis of more complex and stereochemically defined derivatives, as well as the exploration of new biological targets for this versatile and enduring chemical entity.

References

-

Scully, J. F., & Brown, E. V. (1954). THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES. The Journal of Organic Chemistry, 19(6), 894–901. [Link]

- A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors - European P

-

Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (n.d.). [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). [Link]

-

Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (n.d.). [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences. [Link]

-

Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - Frontiers. (2017). [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. (2020). [Link]

-

Furan - Wikipedia. (n.d.). [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). [Link]

- US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google P

-

Furan | Synthesis, Polymerization, Reactions - Britannica. (n.d.). [Link]

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC - PubMed Central. (n.d.). [Link]

-

Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC - NIH. (n.d.). [Link]

-

Furan-2-sulfonamide (C4H5NO3S) - PubChemLite. (n.d.). [Link]

-

An Efficient Synthesis of Furyl Sulfonamides from the Reaction of Furan with in situ Generated N-Tosyl Imines. | Request PDF - ResearchGate. (n.d.). [Link]

-

Furan synthesis - Organic Chemistry Portal. (n.d.). [Link]

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 4. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Extemporaneous preparation strategy for early phase clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furan | Synthesis, Polymerization, Reactions | Britannica [britannica.com]

Furan-2-Sulfonamide chemical stability and reactivity

An In-depth Technical Guide to the Chemical Stability and Reactivity of Furan-2-Sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2-sulfonamide is a heterocyclic building block of significant interest in medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of various therapeutic agents, most notably carbonic anhydrase inhibitors.[1][2] Its unique structure, combining an electron-rich aromatic furan ring with an electron-withdrawing sulfonamide group, imparts a complex profile of chemical stability and reactivity. This guide provides a comprehensive analysis of these properties, offering field-proven insights into its synthesis, degradation pathways under various stress conditions (hydrolytic, thermal, photolytic), and its reactivity towards electrophilic and nucleophilic reagents. Detailed experimental protocols, data-driven tables, and mechanistic diagrams are presented to equip researchers with the foundational knowledge required for the effective handling, derivatization, and formulation of furan-2-sulfonamide-based compounds in a drug discovery and development context.

Introduction: The Furan-2-Sulfonamide Scaffold

The furan-2-sulfonamide core consists of a five-membered aromatic furan ring substituted at the C2 position with a sulfonamide group (-SO₂NH₂). This arrangement creates a molecule with distinct electronic characteristics. The furan ring acts as a π-excessive system, making it susceptible to electrophilic attack and capable of engaging in various molecular interactions essential for receptor binding.[3] Conversely, the sulfonamide group is strongly electron-withdrawing, influencing the reactivity of the furan ring and serving as a key pharmacophoric element in many drug classes.[4]

Sulfonamide-containing drugs have a storied history in medicine, from the first antibacterial sulfa drugs to modern diuretics, anticonvulsants, and anticancer agents.[5][6][7] The furan-sulfonamide motif, in particular, is a privileged structure for targeting carbonic anhydrases, enzymes implicated in diseases like glaucoma, epilepsy, and certain tumors.[1] Understanding the inherent stability and reactivity of this parent scaffold is therefore critical for designing robust synthetic routes, predicting potential degradation products, and developing stable pharmaceutical formulations.

Synthesis of Furan-2-Sulfonamide

The primary route for synthesizing furan-2-sulfonamide involves the electrophilic sulfonation of furan, followed by conversion of the resulting sulfonic acid to the sulfonamide. The choice of reagents is critical due to the furan ring's sensitivity to strong acids, which can induce polymerization or ring-opening.[8]

A common and effective method utilizes a mild sulfonating agent, such as a pyridine-sulfur trioxide complex, to prevent degradation of the furan ring.[8][9] The resulting furan-2-sulfonic acid can then be converted to the sulfonyl chloride, which subsequently reacts with ammonia or an ammonium salt to yield the final product.

Experimental Protocol: Synthesis via Electrophilic Sulfonation

Objective: To synthesize furan-2-sulfonamide from furan.

Methodology:

-

Step 1: Sulfonation.

-

To a cooled (0 °C) solution of pyridine in a suitable inert solvent (e.g., dioxane), slowly add sulfur trioxide to form the pyridine-SO₃ complex in situ.

-

Add furan dropwise to this mixture while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS). The product is furan-2-sulfonic acid.[8][9]

-

Causality: Using the pre-formed pyridine-SO₃ complex avoids exposing the furan to highly concentrated strong acid, thus preserving the ring integrity.[8]

-

-

Step 2: Conversion to Sulfonyl Chloride.

-

The crude furan-2-sulfonic acid is treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the generated HCl.[10]

-

The reaction is typically performed at low to ambient temperatures.

-

-

Step 3: Amination.

-

The resulting furan-2-sulfonyl chloride is then reacted with an excess of aqueous ammonium hydroxide or bubbled with ammonia gas in an inert solvent.

-

The reaction mixture is stirred until the sulfonyl chloride is consumed.

-

-

Step 4: Purification & Validation.

-

The crude furan-2-sulfonamide is isolated by extraction and purified, typically by recrystallization or column chromatography.

-

The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC). The expected molecular formula is C₄H₅NO₃S.[11]

-

Chemical Stability Profile

The stability of furan-2-sulfonamide is a critical parameter for its storage, handling, and formulation. Degradation can occur through several pathways, influenced by pH, temperature, and light.

Hydrolytic Stability

The hydrolytic stability of sulfonamides is highly dependent on pH.[12]

-

Acidic Conditions (pH < 4): Furan-2-sulfonamide is susceptible to degradation under acidic conditions. This can occur via two primary routes: protonation of the furan ring, which can lead to ring-opening and polymerization, and hydrolysis of the sulfonamide S-N bond.[8][12] While some sulfonamides show stability at pH 4.0, the presence of the acid-labile furan ring makes this a region of concern.[12]

-

Neutral to Alkaline Conditions (pH 7-9): Most sulfonamides are generally stable in neutral and alkaline solutions.[12][13] Studies on a range of sulfonamides show them to be hydrolytically stable at pH 7.0 and 9.0, with half-lives often exceeding one year under typical environmental temperatures.[12][13] This suggests that furan-2-sulfonamide would exhibit its greatest stability in this pH range.

Thermal Stability

Furan-based polymers are known to have high thermal degradation temperatures, often exceeding 350 °C.[14] While furan-2-sulfonamide is a smaller molecule, the aromaticity of the furan ring imparts significant thermal robustness. However, like most organic compounds, prolonged exposure to very high temperatures will lead to decomposition. In the context of drug manufacturing (e.g., drying), moderate temperatures are unlikely to cause significant degradation, but high-temperature processing should be approached with caution.[15]

Photostability

Photostability is a key regulatory requirement for new drug substances.[16][17] The furan ring can absorb UV radiation, making furan-containing compounds potentially susceptible to photodegradation.[18] Forced degradation studies, as outlined in ICH guideline Q1B, are essential to determine the photosensitivity of furan-2-sulfonamide.[17]

Forced Photodegradation Study Protocol:

-

Prepare a solution of furan-2-sulfonamide in a suitable solvent (e.g., water, methanol).

-

Expose the solution to a controlled light source that provides both visible and near-UV irradiation (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[16]

-

Ensure total illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/m².[17]

-

Place a foil-wrapped control sample alongside the exposed sample to account for any thermal degradation.[16]

-

Analyze samples at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradants.

Potential photodegradation pathways could involve radical reactions, ring cleavage, or polymerization.

Summary of Stability Data

| Condition | Expected Stability | Primary Degradation Pathway(s) | Citation(s) |

| Hydrolysis (pH < 4) | Low to Moderate | Furan ring-opening/polymerization, S-N bond cleavage | [8][12] |

| Hydrolysis (pH 7-9) | High | Generally stable | [12][13] |

| Thermal | High | General decomposition at elevated temperatures | [14][19] |

| Photolytic (UV/Vis) | Moderate to Low | Photochemical rearrangement, oxidation, polymerization | [16][18] |

Chemical Reactivity

The reactivity of furan-2-sulfonamide is dictated by its two key functional components: the electron-rich furan ring and the acidic sulfonamide group.

Reactivity of the Furan Ring

The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene.[20] Electrophilic substitution is the dominant reaction type.

-

Electrophilic Aromatic Substitution (EAS): Due to the directing effect of the C2-sulfonyl group, electrophilic attack preferentially occurs at the C5 position.[8][21] The electron-withdrawing nature of the sulfonamide group deactivates the ring compared to unsubstituted furan, but the ring remains reactive enough for many EAS reactions.

-

Halogenation: Can be achieved under mild conditions, for example, using N-bromosuccinimide (NBS) or bromine in DMF at low temperatures to yield 5-bromo-furan-2-sulfonamide.[8]

-

Nitration: Requires mild nitrating agents like acetyl nitrate at low temperatures to avoid oxidative decomposition.[8][9]

-

Acylation (Friedel-Crafts): Can be challenging due to the deactivating sulfonamide group and the potential for Lewis acids to coordinate with the furan oxygen. Milder conditions are required.

-

Reactivity of the Sulfonamide Group

The sulfonamide functional group is relatively unreactive but offers key handles for derivatization.[22]

-

Acidity and N-Alkylation/Arylation: The protons on the sulfonamide nitrogen are acidic (pKa ≈ 10) and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aryl halides) to form N-substituted sulfonamides. This is a cornerstone reaction for building molecular diversity from the furan-2-sulfonamide scaffold.

-

Conversion to Sulfonyl Chloride: Recent methodologies have enabled the "umpolung" of sulfonamide reactivity, transforming the normally nucleophilic nitrogen into an electrophilic center.[23] Reagents like Pyry-BF₄ can activate the primary sulfonamide, allowing for its conversion into a highly reactive sulfonyl chloride in a late-stage fashion. This intermediate can then be coupled with a wide range of nucleophiles (amines, alcohols, etc.).[23]

Diagram: Furan-2-Sulfonamide Reactivity Map

Caption: Reactivity map of furan-2-sulfonamide showing key reaction sites.

Diagram: Potential Degradation Pathways

Caption: Potential degradation pathways for furan-2-sulfonamide.

Conclusion

Furan-2-sulfonamide is a molecule of dual character. Its furan ring provides a platform for electrophilic substitution at the C5 position, while its sulfonamide group allows for facile N-derivatization, making it a highly adaptable scaffold for medicinal chemistry. However, this reactivity comes with inherent stability challenges. The molecule is most stable under neutral to alkaline conditions and is susceptible to degradation by strong acid and light. A thorough understanding of these stability and reactivity profiles is paramount for researchers aiming to leverage this valuable building block in drug discovery. By employing appropriate synthetic conditions, conducting rigorous stability testing, and considering potential degradation pathways, scientists can successfully navigate the complexities of furan-2-sulfonamide chemistry to develop novel and robust therapeutic agents.

References

- Title: Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors Source: Google Patents URL

- Title: Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing Source: Pharmaceutical Technology URL

-

Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation Source: PubMed URL: [Link]

-

Title: An efficient synthesis of furyl sulfonamides from the reaction of furan with in situ generated N-tosyl imines Source: Semantic Scholar URL: [Link]

-

Title: Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides Source: PMC URL: [Link]

-

Title: THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES Source: ACS Publications URL: [Link]

-

Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Wiley Online Library URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Furan Source: Pharmaguideline URL: [Link]

-

Title: Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films Source: MDPI URL: [Link]

-

Title: Furan-2-sulfonamide (C4H5NO3S) Source: PubChem URL: [Link]

-

Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: SpringerLink URL: [Link]

-

Title: Overview of sulfonamide biodegradation and the relevant pathways and microorganisms Source: PubMed URL: [Link]

-

Title: An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution Source: PubMed URL: [Link]

-

Title: Overview of sulfonamide biodegradation and the relevant pathways and microorganisms Source: ResearchGate URL: [Link]

-

Title: Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry Source: Egyptian Journal of Chemistry URL: [Link]

-

Title: Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group Source: RSC Publishing URL: [Link]

-

Title: Microbial degradation of furanic compounds: biochemistry, genetics, and impact Source: PMC URL: [Link]

-

Title: Hydrolysis of sulphonamides in aqueous solutions Source: PubMed URL: [Link]

-

Title: Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 Source: ACS Publications URL: [Link]

-

Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry URL: [Link]

-

Title: Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications Source: Research Square URL: [Link]

-

Title: Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 Source: PMC URL: [Link]

-

Title: Furan: Reaction With Electrophiles - Protonation Source: Scribd URL: [Link]

-

Title: Sulfonamide Source: Wikipedia URL: [Link]

-

Title: Furan Synthesis and Reactions Source: YouTube URL: [Link]

-

Title: Effect of Nucleophile Deprotonation on SuFEx: Synthesis of Sulfonamides Source: ResearchGate URL: [Link]

-

Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: EMA URL: [Link]

-

Title: Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media Source: IUPAC URL: [Link]

-

Title: Hydrolysis of sulphonamides in aqueous solutions Source: ResearchGate URL: [Link]

-

Title: Hydrolysis of sulphonamides in aqueous solutions. Source: Semantic Scholar URL: [Link]

-

Title: Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures Source: PubMed URL: [Link]

-

Title: The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides: ARTICLE Source: ResearchGate URL: [Link]

Sources

- 1. Furan-2-sulfonamide|CAS 55673-71-7|Research Chemical [benchchem.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ajchem-b.com [ajchem-b.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. PubChemLite - Furan-2-sulfonamide (C4H5NO3S) [pubchemlite.lcsb.uni.lu]

- 12. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 21. scribd.com [scribd.com]

- 22. Sulfonamide - Wikipedia [en.wikipedia.org]